N-[(2,4-difluorophenyl)methyl]-2,4-dioxo-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,4-difluorophenyl)methyl]-2,4-dioxo-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives This compound is characterized by its unique structure, which includes a quinazoline core, a thiophene ring, and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-difluorophenyl)methyl]-2,4-dioxo-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a Friedel-Crafts acylation reaction, where thiophene is reacted with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Difluorophenyl Group: The difluorophenyl group is typically introduced through a nucleophilic substitution reaction, where a difluorobenzyl halide reacts with the quinazoline derivative in the presence of a base like potassium carbonate.
Final Coupling and Carboxamide Formation: The final step involves coupling the intermediate with an appropriate amine to form the carboxamide group, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the quinazoline core, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives of the quinazoline core.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[(2,4-difluorophenyl)methyl]-2,4-dioxo-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets, including enzymes and receptors.
Biological Studies: The compound is used in studies exploring its effects on cellular processes, such as apoptosis and cell proliferation.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl and thiophene groups contribute to its binding affinity and specificity. The quinazoline core can interact with active sites of enzymes, potentially inhibiting their activity. Pathways involved may include signal transduction pathways related to cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
- N-[(2,4-difluorophenyl)methyl]-2,4-dioxo-3-[(phenyl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- N-[(2,4-difluorophenyl)methyl]-2,4-dioxo-3-[(pyridin-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Uniqueness
Compared to similar compounds, N-[(2,4-difluorophenyl)methyl]-2,4-dioxo-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential biological activities. The difluorophenyl group also enhances its stability and binding affinity to biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-2,4-dioxo-3-(thiophen-2-ylmethyl)-4aH-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2N3O3S/c22-14-5-3-13(17(23)9-14)10-24-19(27)12-4-6-16-18(8-12)25-21(29)26(20(16)28)11-15-2-1-7-30-15/h1-9,16H,10-11H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWXPTSJLQPJJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CN2C(=O)C3C=CC(=CC3=NC2=O)C(=O)NCC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.